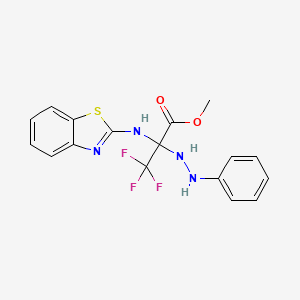
methyl N-1,3-benzothiazol-2-yl-3,3,3-trifluoro-2-(2-phenylhydrazinyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and a phenylhydrazine moiety
Preparation Methods
The synthesis of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Phenylhydrazine: The final step involves coupling the benzothiazole derivative with phenylhydrazine under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The trifluoromethyl group enhances its binding affinity and stability, while the benzothiazole ring facilitates interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and trifluoromethyl-substituted compounds. Compared to these, METHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(2-PHENYLHYDRAZIN-1-YL)PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
2-Aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.
Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical syntheses.
Phenylhydrazine: A compound used in the synthesis of azo dyes and pharmaceuticals
Properties
Molecular Formula |
C17H15F3N4O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-(2-phenylhydrazinyl)propanoate |
InChI |
InChI=1S/C17H15F3N4O2S/c1-26-14(25)16(17(18,19)20,24-23-11-7-3-2-4-8-11)22-15-21-12-9-5-6-10-13(12)27-15/h2-10,23-24H,1H3,(H,21,22) |
InChI Key |
CQEUJZLNGGERID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















